2,2-Bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid;5-methylhexanoic acid
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Overview
Description
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, is a complex ester compound. It is formed by the esterification of isoheptanoic acid and 2-ethylhexanoic acid with pentaerythritol. This compound is known for its unique chemical properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, involves the esterification reaction between isoheptanoic acid, 2-ethylhexanoic acid, and pentaerythritol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The reaction is maintained at an elevated temperature to ensure complete conversion of the reactants to the ester product. The product is then purified using industrial-scale distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Isoheptanoic acid, 2-ethylhexanoic acid, and pentaerythritol.
Scientific Research Applications
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as a lubricant additive and in the production of high-performance coatings.
Mechanism of Action
The mechanism of action of isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with different enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Pentaerythritol tetraheptanoate .
Isononanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol: .
Trimethylolpropane triheptanoate: .
Uniqueness
Isoheptanoic acid, mixed tetraesters with 2-ethylhexanoic acid and pentaerythritol, is unique due to its specific combination of isoheptanoic acid and 2-ethylhexanoic acid with pentaerythritol. This combination imparts unique chemical properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C20H42O8 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid;5-methylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C7H14O2.C5H12O4/c1-3-5-6-7(4-2)8(9)10;1-6(2)4-3-5-7(8)9;6-1-5(2-7,3-8)4-9/h7H,3-6H2,1-2H3,(H,9,10);6H,3-5H2,1-2H3,(H,8,9);6-9H,1-4H2 |
InChI Key |
LVWDQKVJXJUKCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)CCCC(=O)O.C(C(CO)(CO)CO)O |
Origin of Product |
United States |
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